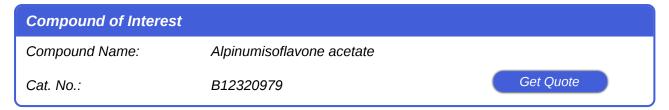


Application Notes and Protocols for the Isolation of Alpinumisoflavone from Derris eriocarpa

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of Alpinumisoflavone, a bioactive isoflavone, from the plant Derris eriocarpa. Alpinumisoflavone has garnered significant interest for its potential therapeutic properties, including anticancer, anti-inflammatory, and antioxidant activities.[1] This document outlines the necessary steps from the initial extraction to the final purification and characterization of the compound.

Note on **Alpinumisoflavone Acetate**: The protocols provided herein focus on the isolation of Alpinumisoflavone. Literature searches did not yield information on the direct isolation of **Alpinumisoflavone acetate** from Derris eriocarpa. **Alpinumisoflavone acetate** is likely a synthetic derivative of the naturally occurring Alpinumisoflavone.

Experimental Protocols Plant Material Preparation and Extraction

This protocol describes the initial steps of preparing the plant material and performing a solvent extraction to obtain a crude extract enriched with Alpinumisoflavone.

Materials and Equipment:

Dried stems of Derris eriocarpa

Methodological & Application





- Grinder or mill
- Soxhlet apparatus or large glass container for maceration
- Rotary evaporator
- 95% Ethanol
- · Ethyl acetate
- Hexane
- Filter paper

Protocol:

- Grinding: Grind the dried stems of Derris eriocarpa into a coarse powder to increase the surface area for efficient extraction.
- Extraction:
 - Maceration: Soak the powdered plant material in 95% ethanol at room temperature for 72 hours. Repeat the process three times with fresh solvent.
 - Soxhlet Extraction: Alternatively, for a more exhaustive extraction, use a Soxhlet apparatus with 95% ethanol for 24-48 hours.
- Concentration: Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
- Solvent Partitioning:
 - Suspend the crude ethanolic extract in water and perform a liquid-liquid partition with hexane to remove nonpolar compounds. Discard the hexane layer.
 - Subsequently, partition the aqueous layer with ethyl acetate. The isoflavones, including Alpinumisoflavone, will preferentially move into the ethyl acetate phase.



Collect the ethyl acetate fraction and concentrate it to dryness using a rotary evaporator.
 This yields the crude ethyl acetate extract.

Chromatographic Purification of Alpinumisoflavone

This multi-step protocol details the purification of Alpinumisoflavone from the crude ethyl acetate extract using a combination of column chromatography techniques.

Materials and Equipment:

- Silica gel (for column chromatography)
- Sephadex LH-20
- Semi-preparative High-Performance Liquid Chromatography (HPLC) system
- Glass columns for chromatography
- Fraction collector
- Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
- Solvents: Hexane, Ethyl Acetate, Methanol, Chloroform, Acetonitrile, Water (HPLC grade)

Protocol:

- Silica Gel Column Chromatography:
 - Pack a glass column with silica gel slurried in hexane.
 - Dissolve the crude ethyl acetate extract in a minimal amount of chloroform and load it onto the column.
 - Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., hexane:ethyl acetate 9:1, 8:2, 7:3, etc., followed by ethyl acetate:methanol gradients).
 - Collect fractions and monitor them by TLC. Combine fractions containing the compound of interest (identified by comparison with a standard, if available, or by subsequent analysis).



- Sephadex LH-20 Column Chromatography:
 - Further purify the Alpinumisoflavone-rich fractions using a Sephadex LH-20 column with methanol as the mobile phase to remove smaller molecules and pigments.
 - Collect the fractions and concentrate them.
- Semi-Preparative HPLC:
 - Perform the final purification step using a semi-preparative HPLC system.
 - The following conditions are a representative starting point for isoflavone purification and may require optimization:
 - Column: C18 semi-preparative column (e.g., 250 x 10 mm, 5 μm).[2][3][4]
 - Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape). For example, a linear gradient from 30% to 70% acetonitrile over 40 minutes.
 - Flow Rate: 3-5 mL/min.[4]
 - Detection: UV detector at 254 nm or 280 nm.[3]
 - Injection Volume: Dependent on the concentration of the sample and the column capacity.
 - Collect the peak corresponding to Alpinumisoflavone.
 - Evaporate the solvent to obtain the pure compound.

Purity Assessment and Structural Elucidation

This protocol outlines the methods for confirming the purity and verifying the structure of the isolated Alpinumisoflavone.

Materials and Equipment:

Analytical HPLC system



- NMR spectrometer
- Mass spectrometer (e.g., LC-MS)
- NMR tubes
- Deuterated solvents (e.g., DMSO-d6, CDCl3)

Protocol:

- Purity Assessment:
 - Analyze the purified fraction using an analytical HPLC-UV system. Purity is determined by the peak area percentage of the Alpinumisoflavone peak in the chromatogram.
- Structural Elucidation:
 - Mass Spectrometry (MS): Determine the molecular weight of the isolated compound.
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H NMR and ¹³C NMR spectra to confirm the chemical structure of Alpinumisoflavone by comparing the obtained data with published values.

Data Presentation

Table 1: Spectroscopic Data for Alpinumisoflavone



Technique	Observed Data (Illustrative, based on literature)	
¹ H NMR (DMSO-d6, 500 MHz)	δ (ppm): 1.45 (s, 6H), 5.65 (d, J=10.0 Hz, 1H), 6.65 (d, J=10.0 Hz, 1H), 6.20 (s, 1H), 6.80 (d, J=8.5 Hz, 2H), 7.35 (d, J=8.5 Hz, 2H), 8.20 (s, 1H), 9.60 (s, 1H, -OH), 13.0 (s, 1H, -OH)	
¹³ C NMR (DMSO-d6, 125 MHz)	δ (ppm): 28.0, 78.0, 93.5, 104.0, 105.5, 115.0, 115.5, 121.0, 122.5, 130.0, 154.0, 157.0, 157.5, 161.0, 162.0, 180.5	
Mass Spectrometry (ESI-MS)	m/z: [M+H] ⁺ calculated for C ₂₀ H ₁₆ O ₅ : 337.1025; found 337.1021	

Note: The NMR and MS data presented are illustrative and should be confirmed by acquiring data on the isolated sample.

Table 2: Illustrative Purification Summary

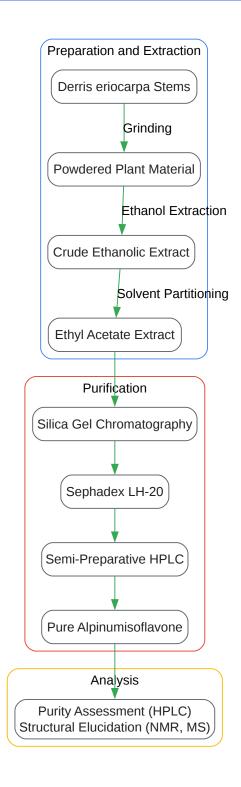


Purification Step	Starting Material	Product	Purity (by HPLC)	Yield (Illustrative)
Ethanol Extraction & Partitioning	1 kg Derris eriocarpa stems	50 g Ethyl Acetate Extract	~10%	5%
Silica Gel Chromatography	50 g Ethyl Acetate Extract	5 g Alpinumisoflavon e-rich fraction	~60%	10% from extract
Sephadex LH-20 Chromatography	5 g Alpinumisoflavon e-rich fraction	2 g Partially purified Alpinumisoflavon e	~85%	40% from fraction
Semi-Preparative HPLC	2 g Partially purified Alpinumisoflavon e	1.5 g Pure Alpinumisoflavon e	>98%	75% from partial pure

Note: Yields are highly dependent on the quality of the plant material and the efficiency of each step. The values provided are for illustrative purposes.

Visualizations Experimental Workflow





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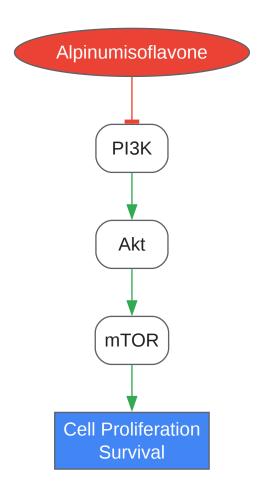
Caption: Workflow for the isolation and purification of Alpinumisoflavone.

Signaling Pathways Modulated by Alpinumisoflavone



Alpinumisoflavone has been shown to exert its anticancer effects by modulating key cellular signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways.

1. Inhibition of the PI3K/Akt/mTOR Pathway

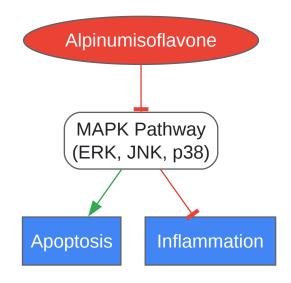


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Caption: Alpinumisoflavone inhibits the PI3K/Akt/mTOR signaling pathway.[5][6][7]

2. Modulation of the MAPK Pathway





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Caption: Alpinumisoflavone modulates the MAPK signaling pathway.[8][9][10][11]

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